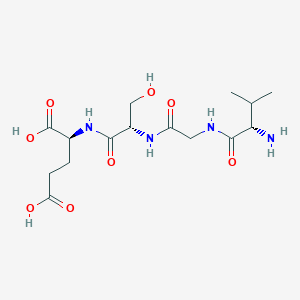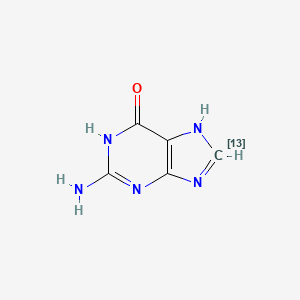
Guanine-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanine-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the guanine molecule. Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA. The incorporation of carbon-13 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, providing insights into molecular structures and dynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Guanine-13C typically involves the incorporation of carbon-13 labeled precursors into the guanine structure. One common method is the use of labeled glycine or formamide in the presence of catalysts and specific reaction conditions to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process requires stringent control of reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to isolate and purify the labeled guanine.
Analyse Chemischer Reaktionen
Types of Reactions: Guanine-13C undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common DNA lesion.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can participate in substitution reactions, particularly in the presence of alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or nitrosamines under basic conditions.
Major Products:
Oxidation: 8-oxoguanine.
Reduction: Dihydroguanine.
Substitution: Alkylated guanine derivatives.
Wissenschaftliche Forschungsanwendungen
Guanine-13C has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in understanding DNA and RNA interactions, replication, and repair mechanisms.
Medicine: Used in metabolic studies and drug development, particularly in understanding the pharmacokinetics of nucleoside analogs.
Industry: Employed in the development of diagnostic tools and as a tracer in environmental studies.
Wirkmechanismus
The mechanism of action of Guanine-13C involves its incorporation into nucleic acids, allowing for the tracking and analysis of molecular interactions and pathways. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal, enabling detailed structural analysis. In biological systems, this compound can be used to study the dynamics of DNA and RNA, including replication, transcription, and repair processes.
Vergleich Mit ähnlichen Verbindungen
Adenine-13C: Another carbon-13 labeled nucleobase used in similar applications.
Cytosine-13C: Used for studying DNA and RNA structures and interactions.
Thymine-13C: Employed in NMR spectroscopy and metabolic studies.
Uniqueness of Guanine-13C: this compound is unique due to its ability to form G-quadruplex structures, which are four-stranded DNA structures stabilized by Hoogsteen hydrogen bonds. These structures play crucial roles in telomere maintenance and gene regulation, making this compound particularly valuable in studying these biological processes.
Eigenschaften
Molekularformel |
C5H5N5O |
|---|---|
Molekulargewicht |
152.12 g/mol |
IUPAC-Name |
2-amino-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1 |
InChI-Schlüssel |
UYTPUPDQBNUYGX-OUBTZVSYSA-N |
Isomerische SMILES |
[13CH]1=NC2=C(N1)C(=O)NC(=N2)N |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



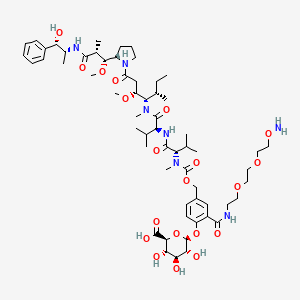
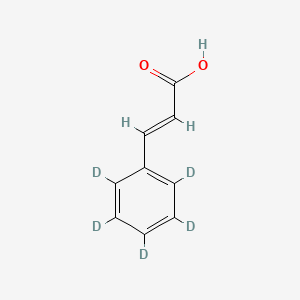



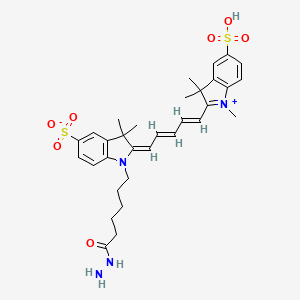
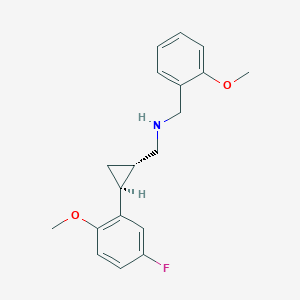

![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12395851.png)
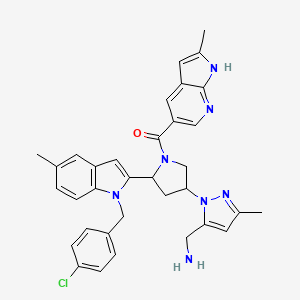
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12395859.png)
